4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine is a complex organic compound that features a bipyridine core with a heptyl chain substituted with a dihydro-1,3-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The bipyridine core and the heptyl chain can undergo substitution reactions with suitable reagents[4][4].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of 4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
- 2-Isopropenyl-2-oxazoline
- 2-Methyl-2-oxazoline
- 2-Phenyl-2-oxazoline
Uniqueness
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine is unique due to its combination of a bipyridine core with a heptyl chain and an oxazole ring. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
497930-35-5 |
---|---|
Molecular Formula |
C21H27N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-[7-[2-(4-methylpyridin-2-yl)pyridin-4-yl]heptyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H27N3O/c1-17-9-11-22-19(15-17)20-16-18(10-12-23-20)7-5-3-2-4-6-8-21-24-13-14-25-21/h9-12,15-16H,2-8,13-14H2,1H3 |
InChI Key |
KCAZQONQKZDFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCC3=NCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.